molecular formula C10H14N2O2 B13475424 Methyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate

Methyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate

Cat. No.: B13475424
M. Wt: 194.23 g/mol
InChI Key: LZURDPYVZILKSL-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate is an organic compound that belongs to the class of amino esters This compound is characterized by the presence of a pyridine ring attached to a propanoate moiety through an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate typically involves the reaction of pyridine derivatives with amino esters. One common method involves the use of pyridine-3-carboxaldehyde and methyl 3-aminopropanoate as starting materials. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions . The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group into an alcohol.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Methyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(pyridin-3-yl)propanoate
  • Ethyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate
  • Methyl 3-(pyridin-2-ylamino)propanoate

Uniqueness

Methyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the pyridine ring enhances its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .

Biological Activity

Methyl 3-amino-2-[(pyridin-3-yl)methyl]propanoate is an organic compound with significant potential in medicinal chemistry, primarily due to its structural features that facilitate interactions with biological macromolecules. This article explores its biological activity, synthesis, and therapeutic potential, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C₁₁H₁₄N₂O₂
  • Molecular Weight : Approximately 206.25 g/mol
  • Structural Features : The compound features a propanoate backbone with a methyl ester group and a pyridine ring, which enhances its ability to engage in various non-covalent interactions such as hydrogen bonding and π-π stacking.

Mechanism of Biological Activity

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds, while the pyridine ring may participate in π-π interactions. These interactions are crucial for modulating the activity of enzymes or receptors, which could lead to therapeutic effects.

Potential Biological Targets

Research indicates that this compound may act as a thrombin inhibitor, suggesting its relevance in anticoagulant drug development. The compound's interaction studies have shown binding affinities to several biological targets, highlighting its potential applications in treating conditions where modulation of these targets is beneficial.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals insights into its unique properties:

Compound NameStructureUnique Features
Methyl 2-amino-3-(pyridin-2-yl)propanoateStructureDifferent electronic properties due to ring substitution
Ethyl 3-(pyridin-4-yl)propanoateStructureVariation in ester group affects solubility and reactivity
Methyl (3R)-3-amino-(pyridin-4-yl)propanoateStructureUnique substitution pattern influences biological interactions

The specific substitution pattern of this compound influences its reactivity and interaction with biological targets compared to its analogs.

Case Studies and Research Findings

  • Thrombin Inhibition Study :
    • A recent study utilized molecular docking simulations to assess the binding affinity of this compound to thrombin.
    • Results indicated a favorable binding mode, suggesting potential as an anticoagulant agent.
  • Anticancer Activity :
    • Compounds with similar structural motifs have been investigated for their anticancer properties. For instance, derivatives showed promising antiproliferative activity against HeLa cells with IC50 values ranging from 0.69 μM to 11 μM, indicating that methyl 3-amino derivatives may also exhibit similar activities .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 2-(aminomethyl)-3-pyridin-3-ylpropanoate

InChI

InChI=1S/C10H14N2O2/c1-14-10(13)9(6-11)5-8-3-2-4-12-7-8/h2-4,7,9H,5-6,11H2,1H3

InChI Key

LZURDPYVZILKSL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CN=CC=C1)CN

Origin of Product

United States

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